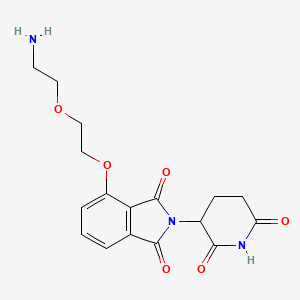![molecular formula C11H17N5O8 B11933511 (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)
(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazole derivatives and amino acid analogs. These compounds share structural features with (3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17N5O8 |
|---|---|
分子量 |
347.28 g/mol |
IUPAC名 |
(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H17N5O8/c12-4(2-17)8-15-9(24-16-8)5(1-7(19)20)13-11(23)14-6(3-18)10(21)22/h4-6,17-18H,1-3,12H2,(H,19,20)(H,21,22)(H2,13,14,23)/t4-,5-,6-/m0/s1 |
InChIキー |
QCBFMJFKMLXBIZ-ZLUOBGJFSA-N |
異性体SMILES |
C([C@@H](C1=NC(=NO1)[C@H](CO)N)NC(=O)N[C@@H](CO)C(=O)O)C(=O)O |
正規SMILES |
C(C(C1=NC(=NO1)C(CO)N)NC(=O)NC(CO)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)


![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)

![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)
![[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B11933473.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)
![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
